Pristanic acid

Catalog No.
S578212
CAS No.
1189-37-3
M.F
C19H38O2
M. Wt
298.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pristanic acid

CAS Number

1189-37-3

Product Name

Pristanic acid

IUPAC Name

2,6,10,14-tetramethylpentadecanoic acid

Molecular Formula

C19H38O2

Molecular Weight

298.5 g/mol

InChI

InChI=1S/C19H38O2/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19(20)21/h15-18H,6-14H2,1-5H3,(H,20,21)

InChI Key

PAHGJZDQXIOYTH-UHFFFAOYSA-N

SMILES

Array

Synonyms

pristanic acid

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)C(=O)O

The exact mass of the compound Pristanic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Supplementary Records. It belongs to the ontological category of branched-chain saturated fatty acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C20 isoprenoids (diterpenes) [PR0104]. However, this does not mean our product can be used or applied in the same or a similar way.

Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a naturally occurring, multi-methyl-branched chain fatty acid that serves as a highly specific biochemical probe and analytical standard. Unlike straight-chain fatty acids, its 2-methyl branch prevents direct entry into standard mitochondrial beta-oxidation, strictly requiring peroxisomal processing via alpha-methylacyl-CoA racemase (AMACR) before degradation [1]. In procurement contexts, pristanic acid is valued as a stable precursor for synthesizing pristanoyl-CoA, a direct substrate for in vitro AMACR activity assays, and as an essential mass spectrometry calibrator for differentiating complex peroxisomal disorders [1]. Its structural topology also makes it a high-affinity natural ligand for peroxisome proliferator-activated receptor alpha (PPARα), providing a specialized tool for lipidomic and metabolic research where standard unbranched lipids fail to elicit targeted peroxisomal responses [2].

Substituting pristanic acid with its direct biological precursor, phytanic acid, fundamentally compromises assay specificity and diagnostic accuracy. Phytanic acid possesses a 3-methyl branch and must undergo peroxisomal alpha-oxidation to be converted into pristanic acid before beta-oxidation can occur[1]. Utilizing phytanic acid in beta-oxidation or AMACR assays introduces a rate-limiting, upstream enzymatic dependency (phytanoyl-CoA hydroxylase) that confounds the measurement of downstream beta-oxidation kinetics[1]. Furthermore, straight-chain fatty acids like palmitic acid are entirely unsuitable as substitutes, as they bypass AMACR entirely and are oxidized directly in mitochondria [2]. For diagnostic standardizations, the precise ratio of pristanic to phytanic acid is the sole metric capable of distinguishing Refsum disease (where pristanic acid is low) from AMACR deficiency (where pristanic acid is elevated), making the exact procurement of pure pristanic acid strictly necessary for accurate calibration [2].

Pathway Isolation in Peroxisomal Beta-Oxidation Assays

In cellular assays evaluating peroxisomal function, pristanic acid provides a direct readout of beta-oxidation capacity by bypassing the alpha-oxidation pathway. In fibroblasts from patients with classical Refsum disease (deficient in phytanoyl-CoA hydroxylase), the oxidation of phytanic acid is severely impaired, whereas the oxidation rate of pristanic acid remains normal because it directly enters the beta-oxidation cycle [1]. Conversely, in bifunctional protein deficiency, pristanic acid oxidation is severely reduced. This absolute pathway divergence makes pristanic acid the required substrate for isolating beta-oxidation defects without upstream interference [1].

Evidence DimensionSubstrate oxidation in alpha-oxidation-deficient (Refsum) fibroblasts
Target Compound DataPristanic acid (Normal oxidation rates, bypasses metabolic block)
Comparator Or BaselinePhytanic acid (Oxidation blocked / severely deficient)
Quantified DifferenceComplete functional divergence in pathway entry
ConditionsIn vitro fibroblast oxidation assays

Procuring pristanic acid allows researchers to specifically isolate and quantify peroxisomal beta-oxidation kinetics without the confounding rate-limiting steps of alpha-oxidation.

Substrate Specificity for AMACR (Alpha-Methylacyl-CoA Racemase) Activity

Pristanic acid is the essential precursor for generating pristanoyl-CoA, the benchmark substrate for evaluating AMACR activity. AMACR specifically catalyzes the chiral inversion of (2R)-methylacyl-CoA esters to their (2S)-enantiomers, a prerequisite for beta-oxidation. Kinetic studies demonstrate that AMACR exhibits a Vmax of approximately 0.1 µmol/min/mg for pristanoyl-CoA [1]. Straight-chain acyl-CoAs lack the 2-methyl branch and are completely unreactive with AMACR, making them useless for these assays [1]. Therefore, pristanic acid-derived substrates are strictly required to measure the activity of this enzyme, which is notably overexpressed in prostate cancer.

Evidence DimensionCatalytic substrate viability for AMACR
Target Compound DataPristanoyl-CoA (Vmax ~ 0.1 µmol/min/mg)
Comparator Or BaselineStraight-chain acyl-CoAs (Zero reactivity / not substrates)
Quantified DifferenceAbsolute requirement of the 2-methyl branch for racemase activity
ConditionsIn vitro enzymatic kinetic assays for AMACR

Buyers developing AMACR inhibitor screens or diagnostic assays must procure pristanic acid to synthesize the only biologically relevant, high-turnover substrate for the target enzyme.

High-Affinity Ligand Binding to PPAR-alpha

Pristanic acid and its CoA thioester function as potent, naturally occurring high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα). Binding assays reveal that pristanoyl-CoA binds to PPARα with a dissociation constant (Kd) of 12 ± 1 nM [1]. This represents a significantly higher binding affinity compared to unbranched very-long-chain fatty acids (VLCFAs), which bind weakly, and is highly competitive with other potent endogenous ligands like arachidonic acid (Kd = 20 nM) [1]. This high-affinity interaction drives specific transcriptional upregulation of peroxisomal lipid metabolism genes.

Evidence DimensionPPARα binding affinity (Kd)
Target Compound DataPristanoyl-CoA (Kd = 12 ± 1 nM)
Comparator Or BaselineArachidonic acid (Kd = 20 nM) and unbranched VLCFAs (weak binding)
Quantified Difference~1.6-fold higher affinity than arachidonic acid; vastly higher than straight-chain VLCFAs
ConditionsDirect fluorescent binding assays for PPARα

For researchers studying PPARα-mediated transcriptional regulation, pristanic acid provides a highly specific, high-affinity natural ligand that outperforms standard straight-chain fatty acids.

Diagnostic Differentiation via GC-MS/LC-MS Standard Ratios

In clinical lipidomics, the precise quantification of pristanic acid relative to phytanic acid is critical for differential diagnosis. Using stable isotope dilution GC-MS, baseline control values for pristanic acid intermediates are tightly regulated. In patients with AMACR deficiency or bifunctional protein deficiency, pristanic acid levels accumulate significantly, driving the pristanic-to-phytanic acid ratio abnormally high [1]. In contrast, Refsum disease presents with elevated phytanic acid but low pristanic acid. Procuring high-purity pristanic acid as an analytical standard is mandatory to establish these exact calibration curves, as substituting it with any other fatty acid would completely invalidate the diagnostic ratio [1].

Evidence DimensionDiagnostic biomarker ratio (Pristanic vs. Phytanic acid)
Target Compound DataPristanic acid (Accumulates in AMACR deficiency; depleted in Refsum disease)
Comparator Or BaselinePhytanic acid (Accumulates in Refsum disease)
Quantified DifferenceInverse accumulation patterns defining distinct genetic disorders
ConditionsPlasma lipid profiling via stable isotope dilution GC-MS

Analytical laboratories must procure pure pristanic acid to validate MS calibration curves, as the exact molar ratio between pristanic and phytanic acid is the definitive diagnostic metric for peroxisomal disorders.

AMACR Inhibitor Screening and Prostate Cancer Diagnostics

Because pristanic acid is the direct precursor to pristanoyl-CoA (the specific substrate for AMACR), it is essential for formulating in vitro enzyme assays. This is critical for oncology researchers developing AMACR inhibitors for prostate cancer, where the enzyme is vastly overexpressed [1].

Clinical Lipidomic Calibrators for Peroxisomal Disorders

High-purity pristanic acid is required as an analytical standard in LC-MS and GC-MS workflows to measure the pristanic/phytanic acid ratio, enabling the differential diagnosis of peroxisomal biogenesis disorders, Zellweger syndrome, AMACR deficiency, and Refsum disease[2].

Peroxisomal Beta-Oxidation Kinetic Assays

In metabolic research, pristanic acid is the preferred substrate for evaluating peroxisomal beta-oxidation capacity in cultured fibroblasts, as it bypasses the alpha-oxidation step required by phytanic acid, providing a clean, unconfounded kinetic readout [2].

PPAR-alpha Activation and Adipocyte Differentiation Studies

Due to its low nanomolar binding affinity (as a CoA ester), pristanic acid is utilized as a potent, naturally occurring ligand in nuclear receptor assays to study the transcriptional regulation of lipid metabolism and beige adipocyte differentiation, outperforming standard unbranched lipids [3].

Physical Description

Solid

XLogP3

8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

298.287180451 Da

Monoisotopic Mass

298.287180451 Da

Heavy Atom Count

21

Other CAS

1189-37-3

Wikipedia

Pristanic_acid

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C20 isoprenoids (diterpenes) [PR0104]

Dates

Last modified: 08-15-2023

Explore Compound Types